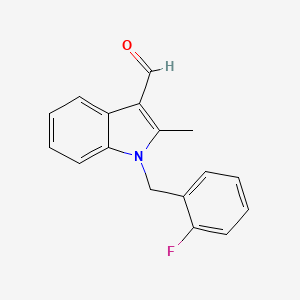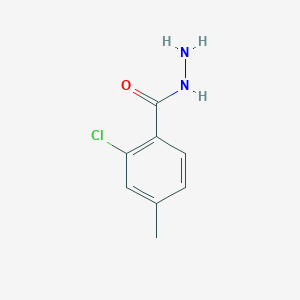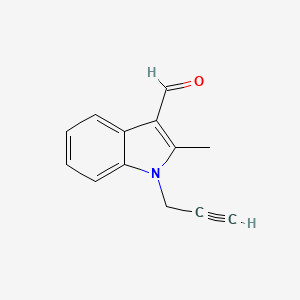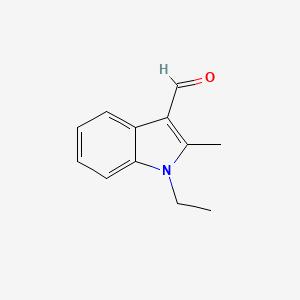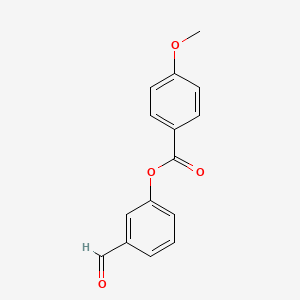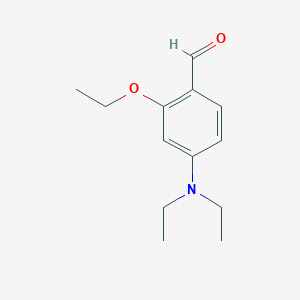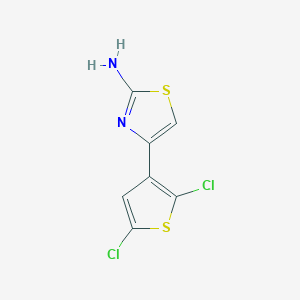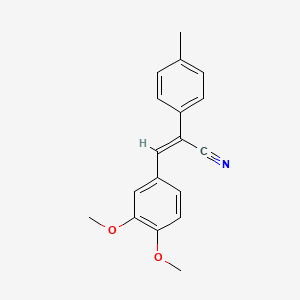
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile is an organic compound characterized by the presence of a dimethoxyphenyl group and a p-tolyl group attached to an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with p-tolylacetonitrile in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)-2-p-tolyl-acrylonitrile: The E-isomer of the compound with different spatial arrangement.
3,4-Dimethoxyphenylacetonitrile: Lacks the p-tolyl group.
2-p-Tolylacrylonitrile: Lacks the dimethoxyphenyl group.
Uniqueness
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-4-7-15(8-5-13)16(12-19)10-14-6-9-17(20-2)18(11-14)21-3/h4-11H,1-3H3/b16-10+ |
InChI 键 |
YHMJEUFPFLEKOX-MHWRWJLKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OC)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



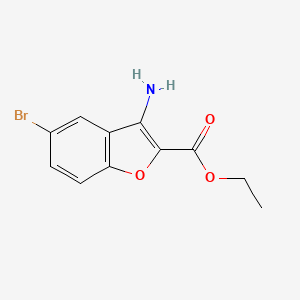
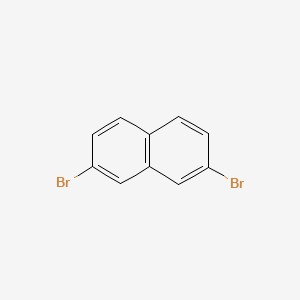
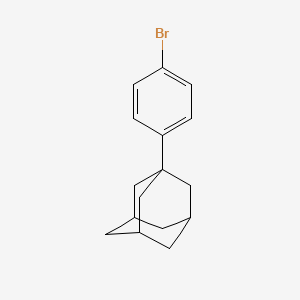
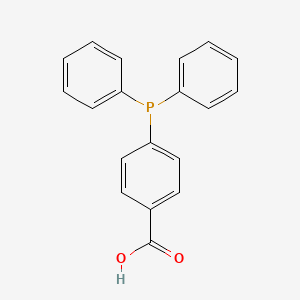
![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)

